molecular formula C10H11N B3386798 2-(3-Methylphenyl)propanenitrile CAS No. 75920-44-4

2-(3-Methylphenyl)propanenitrile

Cat. No.: B3386798
CAS No.: 75920-44-4
M. Wt: 145.2 g/mol
InChI Key: RMGYNPBCMHKZCJ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)propanenitrile (CAS No. 75920-44-4) is an aromatic nitrile derivative with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. Its structure consists of a propanenitrile backbone substituted with a 3-methylphenyl group at the second carbon (Figure 1). The compound is characterized by the SMILES notation N#CC(C)C1C=CC=C(C)C=1 and InChIKey RMGYNPBCMHKZCJ-UHFFFAOYSA-N .

This nitrile is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electrophilic nitrile group, which participates in nucleophilic additions, reductions (e.g., to amines), and cyclization reactions.

Properties

IUPAC Name

2-(3-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYNPBCMHKZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propanenitrile can be produced by the ammoxidation of propanol or propionaldehyde .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylphenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group in the compound can participate in various chemical reactions, influencing the behavior of the molecule in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(3-Benzoylphenyl)propanenitrile (CAS 42872-30-0)

  • Molecular Formula: C₁₆H₁₃NO
  • Molecular Weight : 235.28 g/mol
  • Key Features : A benzoyl group (-C₆H₅CO-) at the 3-position of the phenyl ring introduces additional π-conjugation and a ketone functional group. This enhances UV absorption and alters solubility in polar solvents .
  • Applications: Serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen .

2-(3-Methoxyphenyl)propanenitrile (CAS 25310-30-9)

  • Molecular Formula: C₁₀H₁₁NO
  • Molecular Weight : 161.20 g/mol
  • Key Features : A methoxy (-OCH₃) group at the 3-position increases electron density on the aromatic ring, improving solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl-substituted analog .
  • Applications : Used in synthesizing fluorescent dyes and liquid crystals due to its electron-donating substituent .

2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile (CAS 343776-88-5)

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • Key Features: Incorporation of a dimethylamino group (-N(CH₃)₂) and a hydroxyl (-OH) group introduces hydrogen-bonding capacity and basicity, making it water-soluble under acidic conditions .
  • Applications : Explored in medicinal chemistry for neurotransmitter analog synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Profile
This compound 145.20 Not reported Soluble in organic solvents (e.g., CH₂Cl₂, EtOAc)
2-(3-Benzoylphenyl)propanenitrile 235.28 Not reported Moderate solubility in acetone, low in water
2-(3-Methoxyphenyl)propanenitrile 161.20 Not reported High solubility in DMSO, methanol
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile 204.27 Not reported Water-soluble at pH < 4

Biological Activity

Overview

2-(3-Methylphenyl)propanenitrile, also known by its CAS number 30568-27-5, is an organic compound characterized by a nitrile functional group attached to a tertiary carbon. Its molecular formula is C11H13N, with a molecular weight of 159.23 g/mol. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.

The structural characteristics of this compound include:

  • Functional Group : Nitrile (-CN)
  • Structure : A tertiary carbon atom bonded to a cyano group and an aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, potentially forming intermediates that modulate biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins.
  • Receptor Modulation : It may interact with receptor sites, influencing signaling pathways within cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the compound's effectiveness against various microbial strains. Notably:

  • Case Study : A study evaluated the antimicrobial efficacy against E. coli and S. aureus using the disc diffusion method.
    • Findings : The compound exhibited significant inhibition against both bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

  • Case Study : The cytotoxic effects of the compound were assessed on human cancer cell lines using the MTT assay.
    • Findings : Results showed a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis in cancer cells.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds based on their structure and activity:

Compound NameStructure TypeBiological Activity
2-MethylpropanenitrileSimple nitrileLimited activity
3-MethylbenzonitrileAromatic nitrileModerate antimicrobial activity
2-Methyl-2-phenylpropanenitrilePhenyl-substitutedPotential anticancer properties

Detailed Research Findings

  • Antimicrobial Studies :
    • The compound was tested against various bacteria and fungi, showing promising results as an antimicrobial agent.
    • Inhibition zones were measured, demonstrating effective concentrations for microbial growth inhibition.
  • Cytotoxicity Assays :
    • The MTT assay revealed that higher concentrations of the compound significantly reduced cell viability in various cancer cell lines.
    • Further studies are needed to elucidate the specific pathways involved in its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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